ethanenitrile](/img/structure/B14237737.png)
(2Z)-[2-(4-bromophenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile is a complex organic compound that features a combination of bromophenyl, hydrazinylidene, phenyl, and thiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-bromophenylhydrazine. This intermediate then undergoes cyclization with 2-bromoacetophenone to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with malononitrile under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-(4-chlorophenyl)hydrazinylideneethanenitrile
- (2Z)-2-(4-fluorophenyl)hydrazinylideneethanenitrile
Uniqueness
The presence of the bromine atom in (2Z)-2-(4-bromophenyl)hydrazinylideneethanenitrile imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C17H11BrN4S |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
(2Z)-N-(4-bromoanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H11BrN4S/c18-13-6-8-14(9-7-13)21-22-15(10-19)17-20-16(11-23-17)12-4-2-1-3-5-12/h1-9,11,21H/b22-15- |
InChI-Schlüssel |
JWJMOWFLWOZWDW-JCMHNJIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)Br)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
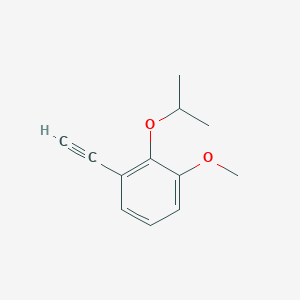
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
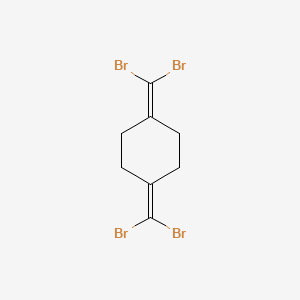
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
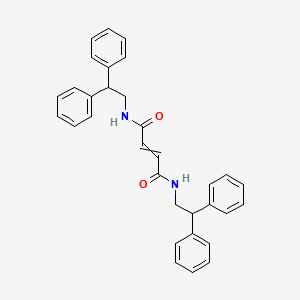
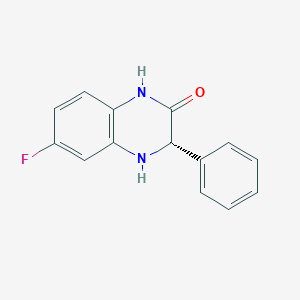

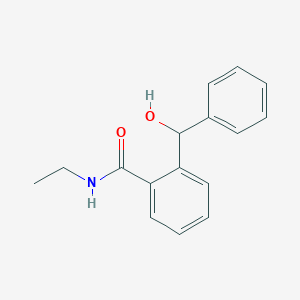
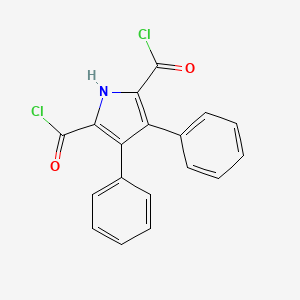
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

